![molecular formula C15H11N B1207775 5,10-Dihydroindeno[1,2-b]indole CAS No. 3254-91-9](/img/structure/B1207775.png)
5,10-Dihydroindeno[1,2-b]indole
Overview
Description
5,10-Dihydroindeno[1,2-b]indole is an organic compound with the molecular formula C15H11N It is a polycyclic aromatic compound that features a fused indole and indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
5,10-Dihydroindeno[1,2-b]indole can be synthesized through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For example, a p-TsOH-mediated intramolecular C2-arylation of NH-indoles via C(sp2)-CN/C(sp2)-H coupling has been reported to yield this compound with moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and other scalable techniques to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydroindeno[1,2-b]indole undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Dioxodibenz[b,f]azocine derivatives.
Substitution: Various substituted indenoindole derivatives depending on the reagents used.
Scientific Research Applications
5,10-Dihydroindeno[1,2-b]indole has several applications in scientific research:
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,10-Dihydroindeno[1,2-b]indole and its derivatives involves interaction with specific molecular targets:
ATP-binding cassette transporters: Some derivatives inhibit the function of these transporters, thereby reversing multidrug resistance in cancer cells.
Carbonic anhydrase isoforms: Certain derivatives have been shown to inhibit various isoforms of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance.
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dichloroindeno[2,1-a]indene
- 5,10-Diiodoindeno[2,1-a]indene
- 5,10-Dihydroindeno[2,1-a]indene-5,10-dione dioxime
Uniqueness
5,10-Dihydroindeno[1,2-b]indole is unique due to its specific fused indole and indene structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5,10-dihydroindeno[1,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGLVVNENOOPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954281 | |
| Record name | 5,10-Dihydroindeno[1,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3254-91-9 | |
| Record name | Indenoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC135344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dihydroindeno[1,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


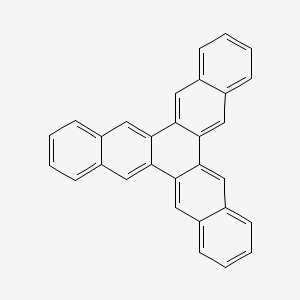
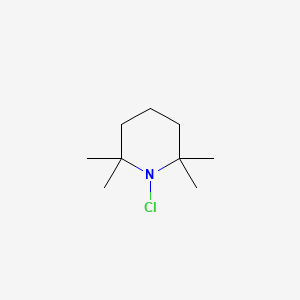
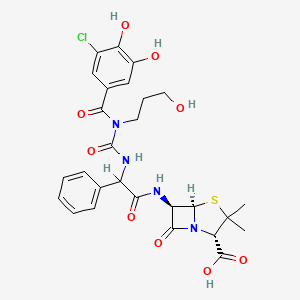
![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)


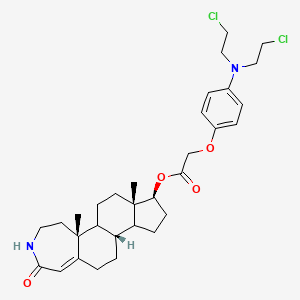
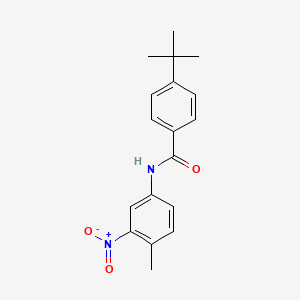
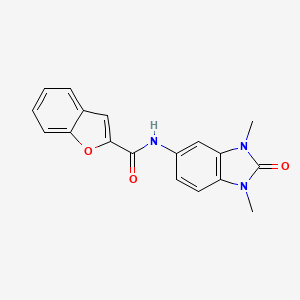
![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)
